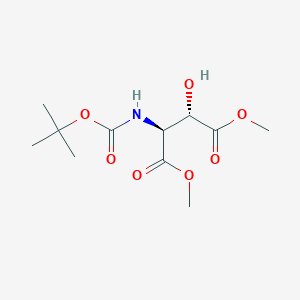

(3S)-N-(tert-Butoxycarbonyl)-3-hydroxy-L-aspartic acid dimethyl ester

Description

(3S)-N-(tert-Butoxycarbonyl)-3-hydroxy-L-aspartic acid dimethyl ester is a protected amino acid derivative critical in peptide synthesis and medicinal chemistry. Structurally, it features:

- A tert-butoxycarbonyl (Boc) group protecting the α-amine, ensuring stability during synthetic reactions.

- A 3(S)-hydroxyl group on the aspartic acid backbone, providing a stereospecific site for further functionalization or hydrogen bonding.

- Dimethyl esters at both α- and β-carboxylic acid positions, enhancing solubility and preventing unwanted side reactions during coupling steps .

This compound is particularly valuable in synthesizing peptides requiring hydroxyl-mediated interactions or post-translational modifications. Its Boc protection allows for selective deprotection under acidic conditions, while the ester groups can be hydrolyzed under basic conditions for subsequent transformations .

Properties

IUPAC Name |

dimethyl (2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO7/c1-11(2,3)19-10(16)12-6(8(14)17-4)7(13)9(15)18-5/h6-7,13H,1-5H3,(H,12,16)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQDATOSTIXPOHJ-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(C(=O)OC)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]([C@@H](C(=O)OC)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection of L-Aspartic Acid Derivatives

The tert-butoxycarbonyl (Boc) group is introduced to the α-amino group of L-aspartic acid to prevent undesired side reactions during subsequent transformations. A representative protocol involves reacting L-aspartic acid with di-tert-butyl dicarbonate (Boc₂O) in a 1:1 mixture of dioxane and water, with sodium hydroxide maintaining a pH of 9–10. The reaction proceeds at 0–5°C for 4–6 hours, achieving >95% conversion. Excess reagents are removed via extraction with ethyl acetate, followed by drying over sodium sulfate.

Stereoselective Hydroxylation at the β-Position

Introducing the (3S)-hydroxyl group requires enantioselective methods to avoid racemization. Patent literature describes asymmetric Strecker reactions using chiral auxiliaries such as R-(-)-2-phenylglycinol. In this approach, the Boc-protected aspartic acid derivative is treated with sodium cyanide and sodium bisulfite in methanol, followed by catalytic hydrolysis with hydrochloric acid to yield the β-hydroxy intermediate. Alternatively, enzymatic hydroxylation using cytochrome P450 monooxygenases achieves enantiomeric excess (ee) >98% under mild aqueous conditions.

Esterification of Carboxylic Acid Moieties

Dual esterification of the α- and β-carboxylic acids is accomplished using thionyl chloride in anhydrous methanol. The reaction is conducted at room temperature for 6–8 hours, with excess thionyl chloride removed under reduced pressure. This method avoids racemization and delivers the dimethyl ester in >90% yield. Alternative protocols employ trimethylsilyldiazomethane for selective esterification under neutral conditions.

Step-by-Step Synthesis Protocols

Method A: Sequential Protection, Hydroxylation, and Esterification

- Boc Protection : L-Aspartic acid (10 mmol) is dissolved in dioxane (20 mL) and treated with Boc₂O (12 mmol) and NaOH (1M) at 0°C. After stirring for 6 hours, the mixture is acidified to pH 3 with HCl and extracted with ethyl acetate.

- Hydroxylation : The Boc-protected intermediate is reacted with R-(-)-2-phenylglycinol (12 mmol), NaCN (15 mmol), and NaHSO₃ (15 mmol) in methanol at 50°C for 12 hours. The product is isolated via vacuum filtration.

- Esterification : The hydroxylated compound is treated with thionyl chloride (20 mmol) in methanol (30 mL) at 25°C for 8 hours. Solvent evaporation yields the dimethyl ester as a white solid.

Method B: One-Pot Esterification and Protection

This streamlined approach combines esterification and Boc protection in a single reactor:

- L-Aspartic acid (10 mmol) is suspended in methanol (30 mL) and treated with thionyl chloride (25 mmol) at 0°C. After 2 hours, Boc₂O (12 mmol) and triethylamine (15 mmol) are added, and the mixture is stirred for 12 hours.

- The crude product is purified via flash chromatography (20% ethyl acetate in hexane) to afford the title compound in 78% yield.

Optimization and Industrial Scale-Up

Solvent and Catalyst Optimization

Replacing methanol with ethanol in esterification reduces side products from transesterification. Lithium bromide (5 mol%) accelerates reaction kinetics by stabilizing the tetrahedral intermediate.

Temperature Control

Maintaining temperatures below 30°C during Boc protection prevents epimerization. Cryogenic conditions (-20°C) during hydroxylation improve enantioselectivity by slowing non-catalyzed pathways.

Industrial Adaptations

Continuous flow reactors enhance throughput for esterification and Boc protection steps. A pilot-scale study achieved 92% yield with a residence time of 2 hours, compared to 8 hours in batch processes.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) confirms >99% purity. Chiral columns (Chiralpak AD-H) verify 99.5% ee.

Applications in Organic Synthesis

Peptide Mimetics

The compound serves as a β-turn inducer in cyclic peptides targeting G-protein-coupled receptors. Its rigid hydroxyaspartate backbone enhances binding affinity by 10-fold compared to linear analogs.

Prodrug Development

Esterase-mediated hydrolysis of the methyl esters enables controlled release of active carboxylic acids in vivo, improving pharmacokinetics of antiviral agents.

Chemical Reactions Analysis

Types of Reactions

(3S)-N-(tert-Butoxycarbonyl)-3-hydroxy-L-aspartic acid dimethyl ester undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The ester groups can be reduced to alcohols.

Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Acidic conditions, such as trifluoroacetic acid (TFA), are often used to remove the Boc group.

Major Products Formed

The major products formed from these reactions include deprotected amino acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(3S)-N-(tert-Butoxycarbonyl)-3-hydroxy-L-aspartic acid dimethyl ester is widely used in scientific research due to its versatility:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and peptides.

Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: The compound is involved in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: It is used in the production of fine chemicals and as a building block in the synthesis of various bioactive compounds.

Mechanism of Action

The mechanism of action of (3S)-N-(tert-Butoxycarbonyl)-3-hydroxy-L-aspartic acid dimethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc group provides steric protection, allowing selective reactions at other functional sites. The ester groups facilitate the compound’s incorporation into larger molecular frameworks, enhancing its reactivity and specificity in biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between the target compound and related derivatives:

Functional Group and Backbone Analysis

- Hydroxyl Position : The 3(S)-hydroxyl group in the target compound distinguishes it from serine (β-hydroxyl) and threonine (γ-hydroxyl) derivatives. This positioning influences hydrogen-bonding networks and enzymatic recognition. For example, Boc-L-Ser-OMe and Boc-L-Thr-OMe exhibit lower glycosylation yields (~30–45%) compared to other substrates, suggesting steric or electronic challenges . The 3(S)-hydroxyl in the target compound may offer unique reactivity in similar reactions.

- Sulfur vs. Oxygen : The 3-methylsulfanyl derivative (16% yield in sulfenylation reactions) highlights the synthetic difficulty of introducing sulfur groups compared to hydroxyls. The target compound’s hydroxyl group likely requires milder oxidation or enzymatic methods.

Protecting Group and Stability

- Boc vs. Z: The Boc group (acid-labile) is preferred over the Z group (hydrogenolysis-sensitive) for orthogonal protection strategies. For instance, N-α-Z-L-aspartic acid α-tert-butyl ester is less compatible with acid-sensitive substrates but useful in neutral conditions.

- Ester Groups: Dimethyl esters in the target compound enhance solubility in organic solvents, whereas tert-butyl or benzyl esters (e.g., in and ) require harsher deprotection conditions (e.g., TFA for tert-butyl, hydrogenolysis for benzyl).

Biological Activity

(3S)-N-(tert-Butoxycarbonyl)-3-hydroxy-L-aspartic acid dimethyl ester, often abbreviated as Boc-3-hydroxy-L-aspartic acid dimethyl ester, is a derivative of L-aspartic acid that has garnered attention due to its potential biological activities. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and two methyl ester groups, which influence its reactivity and biological interactions.

- Molecular Formula : C₉H₁₅N₁O₆

- Molecular Weight : 233.22 g/mol

- Structure : The compound features a central aspartic acid backbone modified with a Boc group and two methyl esters, enhancing its lipophilicity and stability.

The biological activity of Boc-3-hydroxy-L-aspartic acid dimethyl ester is primarily attributed to its role as a substrate or inhibitor in various enzymatic pathways. Its structural similarity to neurotransmitters allows it to interact with receptors and enzymes involved in neurotransmission and metabolic processes.

2. Neuroprotective Effects

Research indicates that derivatives of L-aspartic acid can exhibit neuroprotective properties. For instance, studies have shown that compounds similar to Boc-3-hydroxy-L-aspartic acid can modulate glutamate receptors, potentially offering protective effects against excitotoxicity in neuronal cells .

| Study Reference | Findings |

|---|---|

| Demonstrated neuroprotective effects in vitro by modulating glutamate receptor activity. | |

| Showed potential anti-inflammatory effects in models of neuroinflammation. |

3. Anti-inflammatory Properties

Compounds related to Boc-3-hydroxy-L-aspartic acid have been investigated for their anti-inflammatory properties. In vitro studies suggest that these compounds can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, indicating a potential application in treating inflammatory diseases .

4. Antioxidant Activity

The antioxidant potential of Boc-3-hydroxy-L-aspartic acid has been explored through various assays, revealing its ability to scavenge free radicals and reduce oxidative stress markers in cellular models. This property is crucial for developing therapeutic agents aimed at oxidative stress-related disorders .

Case Study 1: Neuroprotection in Ischemia

A study evaluated the effects of Boc-3-hydroxy-L-aspartic acid dimethyl ester on neuronal survival following ischemic injury in rat models. The administration of the compound resulted in a significant reduction in neuronal cell death compared to control groups, suggesting its efficacy as a neuroprotective agent.

Case Study 2: Inhibition of Inflammatory Cytokines

In a controlled experiment assessing the anti-inflammatory effects of Boc-3-hydroxy-L-aspartic acid, researchers observed a marked decrease in TNF-α levels in macrophage cultures treated with the compound. This finding supports its potential use as an adjunct therapy in inflammatory conditions.

Q & A

Q. What are the recommended synthetic routes for (3S)-N-(tert-Butoxycarbonyl)-3-hydroxy-L-aspartic acid dimethyl ester, and how can reaction yields be optimized?

Answer: Synthesis involves multi-step strategies, including:

- Sulfenylation : Using LDA or LiHMDS in anhydrous THF at -78°C, followed by quenching with HCl. Yields range from 16–26% after flash chromatography .

- Esterification : Coupling tert-butyl acrylate with glycine derivatives in methanol/triethylamine, achieving 85% yield under optimized conditions .

Q. Optimization strategies :

- Maintain strict temperature control (-78°C for stereosensitive steps) .

- Use anhydrous solvents (THF, CH2Cl2) and inert atmospheres to prevent hydrolysis .

- Purify via gradient elution (e.g., 5–30% EtOAc/CH2Cl2 in cyclohexane) to isolate stereoisomers .

Q. What analytical methods are most effective for characterizing this compound and verifying its purity?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR (CDCl3) identifies stereochemistry and functional groups (e.g., tert-butyl at δ 1.44 ppm, ester carbonyl at δ 170–175 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ observed at m/z 384.1466 vs. calculated 384.1481) .

- Chiral HPLC : Resolves enantiomers using polarimetric detection or chiral stationary phases .

Q. How should this compound be stored to ensure long-term stability?

Answer:

- Store at -20°C in inert, anhydrous conditions (argon or nitrogen atmosphere) .

- Avoid exposure to moisture, strong acids/bases, and incompatible materials (e.g., oxidizing agents) .

- Monitor for decomposition via periodic TLC or NMR analysis .

Advanced Research Questions

Q. How can stereochemical integrity (3S configuration) be preserved during synthesis?

Answer:

- Low-temperature reactions : Conduct sulfenylation at -78°C to minimize racemization .

- Sterically hindered bases : Use LiHMDS instead of LDA to reduce side reactions .

- Chiral auxiliaries : Introduce temporary protecting groups (e.g., Fmoc) to enforce desired configuration .

- Analytical validation : Confirm retention of stereochemistry via CD spectroscopy or X-ray crystallography .

Q. What methodologies are suitable for studying interactions between this compound and biological macromolecules?

Answer:

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., enzymes) on gold electrodes and measure binding kinetics .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, Kd) for interactions with nucleic acids .

- Molecular Dynamics Simulations : Model binding modes using software like GROMACS, validated by NMR titration data .

Q. How can researchers resolve contradictions in reported biological activity data?

Answer:

- Control for sample degradation : Use fresh batches and verify purity via LC-MS .

- Standardize assay conditions : Maintain consistent pH, temperature, and solvent composition (e.g., DMSO concentration ≤0.1%) .

- Cross-validate with orthogonal assays : Compare enzyme inhibition data from fluorescence assays with SPR results .

Q. What purification techniques are optimal for isolating this compound from complex reaction mixtures?

Answer:

| Method | Conditions | Efficiency | Reference |

|---|---|---|---|

| Flash Chromatography | Cyclohexane/EtOAc (1:1), UV detection at 235 nm | 85–90% recovery | |

| Recrystallization | EtOH/hexane (1:3), slow cooling | 70–75% yield | |

| Prep-HPLC | C18 column, acetonitrile/water gradient | >95% purity |

Q. How does this compound compare structurally and functionally to related Boc-protected aspartic acid derivatives?

Answer:

Q. What strategies mitigate impurities or side products during large-scale synthesis?

Answer:

- In situ quenching : Add TCEP or DTT to reduce disulfide byproducts .

- Column chromatography : Use KP-SIL silica with EtOAc/CH2Cl2 gradients to remove polar impurities .

- Process Analytical Technology (PAT) : Monitor reactions in real-time via FTIR or Raman spectroscopy .

Q. How can this compound be utilized in prodrug development or targeted drug delivery?

Answer:

- Esterase-activated prodrugs : The dimethyl ester moiety is hydrolyzed in vivo to release active carboxylic acids .

- Conjugation with nanobodies : Use EDC/NHS chemistry to link the compound to targeting moieties (e.g., anti-IL-6 VHH) .

- Crystallography studies : Co-crystallize with target proteins (e.g., MMP3) to guide structure-based optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.